Xalacom

Description

Properties

CAS No. |

852336-82-4 |

|---|---|

Molecular Formula |

C39H64N4O8S |

Molecular Weight |

749 g/mol |

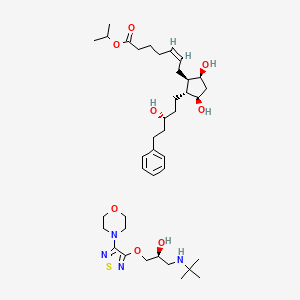

IUPAC Name |

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H40O5.C13H24N4O3S/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3;10,14,18H,4-9H2,1-3H3/b8-3-;/t21-,22+,23+,24-,25+;10-/m00/s1 |

InChI Key |

OKKZZTWDFXEJAH-LRWPTBCASA-N |

SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O.CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |

Synonyms |

Xalacom |

Origin of Product |

United States |

Foundational & Exploratory

Xalacom's Dual-Pronged Approach in Glaucoma: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Xalacom, a fixed-combination ophthalmic solution of latanoprost and timolol, represents a cornerstone in the management of glaucoma. Its efficacy stems from a synergistic mechanism of action that targets two critical aspects of aqueous humor dynamics: increasing its outflow and reducing its production. This technical guide provides a comprehensive overview of the core mechanisms of Xalacom's components in established glaucoma models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: A Two-Fold Strategy

Xalacom's potent intraocular pressure (IOP)-lowering effect is achieved through the complementary actions of its two active ingredients: the prostaglandin F2α analogue, latanoprost, and the non-selective β-adrenergic antagonist, timolol.[1] Latanoprost primarily enhances the uveoscleral outflow of aqueous humor, while timolol curtails its production by the ciliary body.[1] This dual mechanism results in a more significant IOP reduction than can be achieved with either agent alone.[1]

Latanoprost: Enhancing Aqueous Humor Outflow

Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[2] Its primary mechanism of action involves remodeling the extracellular matrix of the ciliary muscle and trabecular meshwork, leading to reduced hydraulic resistance and increased aqueous humor outflow.

Signaling Pathway of Latanoprost

Activation of the FP receptor by latanoprost acid initiates a cascade of intracellular events, culminating in the upregulation of matrix metalloproteinases (MMPs). These enzymes are crucial for the degradation and remodeling of the extracellular matrix.

References

- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel fixed-combination timolol-netarsudil-latanoprost ophthalmic solution for the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Combined Pharmacological Effects of Latanoprost and Timolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological effects of the fixed combination of latanoprost and timolol, a widely prescribed treatment for open-angle glaucoma and ocular hypertension. This document delves into the synergistic mechanisms of action, presents quantitative clinical efficacy data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] The primary therapeutic goal in managing glaucoma is the reduction of IOP to mitigate further optic nerve damage.[1] The fixed combination of latanoprost 0.005% and timolol 0.5% offers a dual-pronged approach to IOP reduction by leveraging two distinct pharmacological pathways, leading to enhanced efficacy and potentially improved patient compliance compared to monotherapy regimens.[1][2]

Mechanisms of Action

The enhanced efficacy of the latanoprost and timolol fixed combination stems from their complementary mechanisms for lowering intraocular pressure.[1][2]

2.1 Latanoprost: Enhancing Aqueous Humor Outflow

Latanoprost, a prostaglandin F2α analogue, is a selective prostanoid FP receptor agonist.[2][3] Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor.[1][4] Upon topical administration, latanoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[5][6] Latanoprost acid then binds to FP receptors located in the ciliary muscle and other tissues of the uveoscleral pathway.[3][7] This receptor activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating the outflow of aqueous humor.[8]

2.2 Timolol: Suppressing Aqueous Humor Production

Timolol is a non-selective beta-adrenergic receptor antagonist.[9][10] Its primary mechanism for lowering IOP is the reduction of aqueous humor production by the ciliary body.[11][12] By blocking beta-adrenergic receptors (primarily β2) in the ciliary epithelium, timolol is thought to decrease the formation of aqueous humor, although the exact downstream signaling pathway is not fully elucidated.[9][13] This reduction in aqueous humor inflow contributes significantly to the overall decrease in intraocular pressure.[11]

2.3 Synergistic Effect

The combination of latanoprost and timolol results in a greater IOP reduction than either agent used as monotherapy.[1][14] This synergistic effect is achieved by simultaneously targeting two different components of aqueous humor dynamics: latanoprost enhances its outflow, while timolol curtails its production.[1] This dual mechanism provides a more comprehensive control of IOP.[2]

Signaling Pathways

The distinct mechanisms of action of latanoprost and timolol are mediated by separate intracellular signaling pathways.

3.1 Latanoprost Signaling Pathway

3.2 Timolol Signaling Pathway

Clinical Efficacy

Numerous clinical trials have demonstrated the superior IOP-lowering effect of the latanoprost/timolol fixed combination (FCLT) compared to monotherapy with either agent alone.

Table 1: Comparison of Mean Diurnal Intraocular Pressure (IOP) Reduction

| Study | Treatment Groups | Baseline Mean Diurnal IOP (mmHg) | Week 26 Mean Diurnal IOP (mmHg) | Mean Change from Baseline (mmHg) |

| Higginbotham et al. (2002)[14][15] | FCLT (once daily) | ~25.0 | 19.9 ± 3.4 | Greater than monotherapy (p<0.01) |

| Latanoprost (once daily) | ~25.0 | 20.8 ± 4.6 | - | |

| Timolol (twice daily) | ~25.0 | 23.4 ± 5.4 | - |

Table 2: Superiority of FCLT in IOP Reduction at Various Time Points

| Study | Comparison | Time Points | Mean IOP Difference (FCLT vs. Monotherapy) (mmHg) | Statistical Significance |

| Higginbotham et al. (2010)[16][17] | FCLT vs. Latanoprost | Weeks 2, 6, 12 (8 am, 10 am, 4 pm) | -0.54 to -1.52 | Superior at 7 of 9 time points |

| FCLT vs. Timolol | Weeks 2, 6, 12 (8 am, 10 am, 4 pm) | -2.14 to -3.79 | Superior at all 9 time points |

Table 3: Percentage of Patients Achieving ≥30% Diurnal IOP Reduction at Week 12

| Study | FCLT | Latanoprost | Timolol |

| Higginbotham et al. (2010)[16][18] | 73.5% | 57.5% | 32.8% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of latanoprost and timolol.

5.1 Measurement of Intraocular Pressure in Rabbits

This protocol outlines the general procedure for measuring IOP in a rabbit model, often used in preclinical ophthalmic research.[1]

-

Animal Model: New Zealand White rabbits are commonly used due to the anatomical and physiological similarities of their eyes to human eyes.[1]

-

Acclimatization: House rabbits individually in a controlled environment with a regular light-dark cycle for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.[1]

-

Baseline IOP Measurement:

-

Drug Administration:

-

Administer a single drop of the test substance (e.g., latanoprost, timolol, or the fixed combination) or vehicle control into one eye. The contralateral eye can serve as a control.

-

-

Post-Dose IOP Measurement:

-

Measure IOP at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Follow the same procedure as the baseline measurement.

-

-

Data Analysis:

-

Calculate the mean IOP and standard deviation for each treatment group at each time point.

-

Determine the change in IOP from baseline for each eye.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the IOP changes between the treated and control groups.[1]

-

5.2 Measurement of Aqueous Humor Dynamics by Fluorophotometry

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.[4][19]

-

Principle: A fluorescent tracer (e.g., fluorescein) is introduced into the anterior chamber. The rate at which the tracer is diluted and cleared from the anterior chamber by the aqueous humor flow is measured by a fluorophotometer.[4]

-

Procedure (adapted for rodents):

-

Anesthetize the animal (e.g., with isoflurane).[19]

-

Instill a topical solution of fluorescein sodium onto the cornea.[19]

-

After a loading period (e.g., 2 hours), place the animal's eye in alignment with the fluorophotometer.[19]

-

Perform serial scans of the anterior chamber at regular intervals (e.g., every 10 minutes for 2 hours) to measure the decay of fluorescein concentration.[19]

-

-

Data Analysis:

5.3 Clinical Trial Methodology for Fixed-Dose Combination

The following is a representative workflow for a randomized, double-masked clinical trial comparing a fixed-dose combination to its individual components.[13][14][17]

Safety and Tolerability

The fixed combination of latanoprost and timolol is generally well-tolerated, with a safety profile similar to that of its individual components.[1] Common ocular adverse events include eye irritation, stinging, burning, and conjunctival hyperemia.[21][22] A notable side effect associated with latanoprost is a gradual, potentially permanent change in iris color due to increased melanin content in stromal melanocytes.[23] Systemic side effects are less common but can occur due to the systemic absorption of timolol, a beta-blocker. These may include bradycardia, hypotension, and bronchospasm in susceptible individuals.[20][24]

Conclusion

The fixed-combination of latanoprost and timolol provides a potent and well-tolerated therapeutic option for the management of open-angle glaucoma and ocular hypertension. Its synergistic mechanism of action, targeting both aqueous humor outflow and production, results in superior IOP reduction compared to monotherapy. The convenience of a single daily dose may also enhance patient adherence to long-term treatment. For drug development professionals, the established efficacy and safety profile of this combination serves as a benchmark for novel glaucoma therapies. Further research may focus on optimizing delivery systems and exploring the long-term neuroprotective effects of sustained IOP control with this combination therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. iris-pharma.com [iris-pharma.com]

- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 9. What is the mechanism of Timolol? [synapse.patsnap.com]

- 10. Timolol - Wikipedia [en.wikipedia.org]

- 11. Practical Aqueous Humor Dynamics | Ento Key [entokey.com]

- 12. Timolol 0.1% in Glaucomatous Patients: Efficacy, Tolerance, and Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of the fixed combinations latanoprost/timolol versus dorzolamide/timolol in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Latanoprost and timolol combination therapy vs monotherapy: one-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. benthamscience.com [benthamscience.com]

- 17. aoa.org [aoa.org]

- 18. karger.com [karger.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Continuous measurement of intraocular pressure in rabbits by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bjo.bmj.com [bjo.bmj.com]

- 24. mdpi.com [mdpi.com]

Cellular Pathways in the Trabecular Meshwork Modulated by Xalacom®

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Xalacom®, a fixed-combination ophthalmic solution of latanoprost and timolol, is a first-line treatment for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its efficacy stems from the complementary mechanisms of its two active components. Latanoprost, a prostaglandin F2α analogue, primarily enhances uveoscleral outflow and also influences the conventional trabecular outflow pathway. Timolol, a non-selective β-adrenergic antagonist, reduces aqueous humor production. This guide delves into the distinct cellular and molecular pathways affected by each component within the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. While clinical studies confirm the synergistic IOP-lowering effect of Xalacom®, this report highlights the current understanding of the individual cellular mechanisms and identifies the existing gap in knowledge regarding their combined molecular interactions within the TM.

Latanoprost: Remodeling the Outflow Pathway

Latanoprost acid, the active form of latanoprost, exerts its effects on the trabecular meshwork primarily by remodeling the extracellular matrix (ECM), which is a key determinant of outflow resistance. This remodeling is achieved through the modulation of several signaling pathways.

Prostaglandin F2α (FP) Receptor Signaling

The primary cellular target of latanoprost acid in the trabecular meshwork is the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[1] Activation of the FP receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can influence gene expression and cellular behavior.

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

A key consequence of FP receptor activation in trabecular meshwork cells is the altered expression of MMPs and their endogenous inhibitors, TIMPs. MMPs are a family of enzymes that degrade ECM components, and their activity is crucial for maintaining the dynamic equilibrium of the TM. Latanoprost has been shown to upregulate the expression of several MMPs, including MMP-1, MMP-3, MMP-17, and MMP-24, while downregulating MMP-11 and MMP-15 in cultured human TM cells.[3] This shift in the MMP/TIMP balance towards ECM degradation is thought to increase the porosity of the trabecular meshwork, thereby facilitating aqueous humor outflow.

Table 1: Latanoprost-Induced Changes in MMP and TIMP mRNA Expression in Human Trabecular Meshwork Cells

| Gene | Change in mRNA Expression |

| MMP-1 | Increased[3] |

| MMP-3 | Increased[3] |

| MMP-17 | Increased[3] |

| MMP-24 | Increased[3] |

| MMP-11 | Decreased[3] |

| MMP-15 | Decreased[3] |

| TIMP-2 | Increased[3] |

| TIMP-3 | Increased[3] |

| TIMP-4 | Increased[3] |

Data from Ocklind A, et al. Invest Ophthalmol Vis Sci. 2006.[3]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway, a central regulator of inflammation and cell survival, is also implicated in the mechanism of action of latanoprost in the trabecular meshwork. Studies have shown that latanoprost treatment leads to an increase in the mRNA expression of the NF-κB p65 subunit and a decrease in the expression of its inhibitor, IκBα, in immortalized human TM cells.[4] The activation of NF-κB can contribute to the upregulation of MMPs, further promoting ECM remodeling.

Table 2: Latanoprost-Induced Changes in NF-κB Pathway Components in Immortalized Human Trabecular Meshwork Cells

| Gene | Fold Change in mRNA Expression |

| NF-κB p65 | ~7-fold increase |

| IκBα | Decreased |

Data from Li X, et al. PLoS One. 2016.

Timolol: Modulating Aqueous Humor Dynamics

The primary mechanism of timolol in lowering IOP is the reduction of aqueous humor production by the ciliary body.[5] However, its effects on the trabecular meshwork are less direct and are thought to be secondary to the alteration of aqueous humor dynamics.

β-Adrenergic Receptor Blockade

Timolol is a non-selective β-adrenergic receptor antagonist. β-adrenergic receptors, particularly the β2 subtype, have been identified in human trabecular meshwork cells.[6][7] While stimulation of these receptors is thought to increase outflow facility, timolol's role as an antagonist suggests it might not directly enhance this pathway.[8] Some studies even propose that chronic β-blockade could potentially lead to a decrease in outflow facility, possibly due to TM underperfusion.[9]

Indirect Effects on Trabecular Meshwork

The reduction in aqueous humor inflow caused by timolol leads to a decrease in the perfusion of the trabecular meshwork.[9] While the long-term consequences of this reduced flow on TM cellularity and function are not fully elucidated, it is a critical consideration in the overall impact of timolol on the conventional outflow pathway. There is currently a lack of quantitative data from in vitro studies detailing direct molecular changes in TM cells in response to timolol.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]

Xalacom's In Vitro Effect on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xalacom®, a fixed-combination ophthalmic solution of latanoprost and timolol, is a first-line treatment for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Latanoprost, a prostaglandin F2α analogue, primarily increases the uveoscleral outflow of aqueous humor, with a secondary effect on the trabecular meshwork outflow. Timolol, a non-selective β-adrenergic antagonist, reduces IOP by decreasing aqueous humor production by the ciliary body.[1][2] While the clinical efficacy of Xalacom® is well-established, a comprehensive understanding of its effects on aqueous humor dynamics at a cellular and tissue level in vitro is crucial for further research and development in glaucoma therapy.

This technical guide provides an in-depth overview of the in vitro effects of Xalacom's active components, latanoprost and timolol, on the key structures involved in aqueous humor dynamics: the trabecular meshwork and the ciliary body. Due to a notable lack of direct in vitro studies on the fixed combination, this guide focuses on the individual actions of each component, from which the combined effect of Xalacom® can be inferred. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Latanoprost: Enhancing Aqueous Outflow via the Trabecular Meshwork

Latanoprost acid, the active form of latanoprost, has been shown in numerous in vitro studies to directly affect the trabecular meshwork (TM), a critical tissue in the conventional outflow pathway. Its effects are primarily mediated through the prostaglandin F (FP) receptor and involve modulation of the extracellular matrix and cellular contractility.

Quantitative Data Summary: Latanoprost

| Parameter | In Vitro Model | Treatment | Result | Reference |

| Outflow Facility | Perfused Human Anterior Segments | Latanoprost free acid | 67% ± 11% increase vs. 6% ± 10% in control (P < 0.001) | [3] |

| Bioengineered 3D Human Trabecular Meshwork (3D-HTM™) | Latanoprost (10mM) | Significant increase in outflow facility (**P<0.01) | [4] | |

| Trabecular Meshwork Cell Contractility | Primary Human Trabecular Meshwork Cells (HTMCs) | Latanoprost (45 µM) | Reduction in endothelin-1 induced cell monolayer resistance | [5] |

| Matrix Metalloproteinase (MMP) mRNA Expression | Human Trabecular Meshwork Cells | Latanoprost free acid (0.03 µg/mL) | Upregulation of MMP-1, MMP-3, MMP-17, and MMP-24 | [6] |

| Intracellular Calcium ([Ca2+]i) Mobilization | Human Trabecular Meshwork Cells | Latanoprost acid | EC50 = 34.7 nM for phosphoinositide turnover |

Signaling Pathways of Latanoprost in Trabecular Meshwork Cells

Latanoprost acid binds to the FP receptor on trabecular meshwork cells, initiating a cascade of intracellular events that lead to increased aqueous outflow. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the trabecular meshwork, reducing outflow resistance. Furthermore, latanoprost can influence the actin cytoskeleton, leading to changes in cell shape and contractility that facilitate aqueous humor outflow.

Timolol: Reducing Aqueous Humor Production by the Ciliary Body

Timolol's primary mechanism of action is the blockade of β-adrenergic receptors in the ciliary epithelium, the tissue responsible for aqueous humor secretion. This leads to a reduction in the rate of aqueous humor formation.

Quantitative Data Summary: Timolol

| Parameter | In Vitro Model | Treatment | Result | Reference |

| Aqueous Humor Flow | Not directly measured in vitro, but inferred from cellular effects | Timolol (10 µM) | Inhibition of ion transport in ciliary epithelial cells | [4] |

| Active Ion Transport | Isolated Rabbit Ciliary Epithelium | Timolol (10⁻⁴ M and 10⁻² M) | Significant reduction in short-circuit current (p < 0.01) | [1] |

| Outflow Facility | Bioengineered 3D Human Trabecular Meshwork (3D-HTM™) | Timolol (10mM) | Significant increase in outflow facility (****P<0.0001) | [4] |

| Intracellular cAMP Levels | Not directly measured in these specific studies, but β-blockade is known to reduce cAMP | Timolol | Expected to decrease cAMP levels |

Signaling Pathways of Timolol in Ciliary Epithelial Cells

Timolol acts as a non-selective antagonist at β1- and β2-adrenergic receptors on the non-pigmented ciliary epithelial cells. Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to these receptors, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This cAMP signaling pathway is believed to stimulate the active transport of ions (primarily Na+ and Cl-) into the posterior chamber, driving the osmotic flow of water and thus aqueous humor formation. By blocking these receptors, timolol prevents the activation of adenylyl cyclase, leading to decreased cAMP production and a subsequent reduction in active ion transport and aqueous humor secretion.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline key in vitro experimental protocols relevant to the study of latanoprost and timolol.

Human Anterior Segment Perfusion Culture for Outflow Facility Measurement

This ex vivo model is a gold standard for directly assessing the effects of compounds on the conventional outflow pathway.

-

Tissue Preparation: Obtain human donor eyes. Dissect the anterior segment, including the cornea, scleral rim, trabecular meshwork, and Schlemm's canal.

-

Mounting: Secure the anterior segment in a specialized perfusion chamber.

-

Perfusion: Perfuse the anterior chamber with a suitable culture medium (e.g., DMEM) at a constant flow rate (e.g., 2.5 µL/min) or constant pressure (e.g., 15 mmHg) using a perfusion system.

-

Drug Administration: After a stable baseline outflow facility is established, introduce the test compound (e.g., latanoprost free acid) into the perfusion medium.

-

Data Acquisition: Continuously monitor the intraocular pressure using a pressure transducer. Calculate outflow facility (C) using the Goldmann equation: C = (Flow Rate) / (IOP - Episcleral Venous Pressure). In this model, episcleral venous pressure is assumed to be zero.

-

Analysis: Compare the outflow facility before and after drug administration.

Trabecular Meshwork Cell Culture and Contractility Assay

-

Cell Culture: Isolate human trabecular meshwork cells from donor eyes and culture them in appropriate media (e.g., DMEM with 10% FBS).

-

Seeding: Plate the HTMCs on collagen-coated surfaces, such as culture dishes or specialized electrode arrays for impedance sensing.

-

Induction of Contraction: Induce cellular contraction using an agent like endothelin-1 (ET-1).

-

Drug Treatment: Pre-incubate the cells with latanoprost or vehicle control before adding the contractile agent.

-

Measurement of Contractility:

-

Collagen Gel Contraction Assay: Embed HTMCs in a 3D collagen gel and measure the change in gel diameter over time.

-

Electric Cell-substrate Impedance Sensing (ECIS): Measure the changes in electrical resistance of the cell monolayer, which reflects changes in cell shape and adhesion, as an indicator of contractility.

-

-

Analysis: Compare the degree of contraction in drug-treated versus control cells.

Western Blotting for Matrix Metalloproteinases (MMPs)

-

Cell Culture and Treatment: Culture HTMCs and treat them with latanoprost free acid or vehicle for a specified period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the MMP of interest (e.g., anti-MMP-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in MMP expression.

Combined Effect of Latanoprost and Timolol (Xalacom®): An Inferred Mechanism

While direct in vitro studies on the fixed combination of latanoprost and timolol are scarce, their individual, well-characterized mechanisms of action suggest a complementary effect on aqueous humor dynamics. Latanoprost primarily enhances the outflow of aqueous humor through both the uveoscleral and, to a lesser extent, the trabecular meshwork pathways.[3] Timolol, on the other hand, reduces the production of aqueous humor by the ciliary body.[1]

Theoretically, this dual mechanism should result in a more significant reduction in IOP than either agent alone. By simultaneously increasing outflow and decreasing inflow, the overall volume of aqueous humor in the anterior chamber is more effectively reduced. One in vitro study using a 3D-HTM™ tissue construct did show that both latanoprost and timolol individually increased outflow facility, suggesting a potential for an additive or synergistic effect on the trabecular meshwork.[4] However, further dedicated in vitro research is needed to fully elucidate the combined cellular and molecular effects of these two drugs when administered together.

Conclusion

The in vitro evidence strongly supports the distinct and complementary mechanisms of Xalacom's active ingredients. Latanoprost modulates the trabecular meshwork to increase aqueous humor outflow, primarily through FP receptor-mediated signaling that leads to extracellular matrix remodeling. Timolol acts on the ciliary epithelium to reduce aqueous humor production by blocking β-adrenergic signaling. The combination of these two actions provides a powerful and logical approach to lowering intraocular pressure. This technical guide summarizes the key in vitro findings and methodologies that form the basis of our current understanding. Future in vitro studies focusing on the combined effects of latanoprost and timolol are warranted to further refine our knowledge and potentially uncover synergistic interactions that could inform the development of next-generation glaucoma therapies.

References

- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel fixed-combination timolol-netarsudil-latanoprost ophthalmic solution for the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effect of Ocular Hypotensive Drugs: Latanoprost/Timolol in Combination Are More Effective than Each as Monotherapy in RGC-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergence of Two Mechanisms: A Technical Guide to the Discovery and Development of the Latanoprost-Timolol Fixed Combination

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2] The primary therapeutic goal in managing glaucoma and ocular hypertension is the reduction of IOP to prevent further optic nerve damage and vision loss.[3][4][5] While monotherapy is the initial approach, many patients require more than one ocular hypotensive agent to achieve their target IOP.[1][6] This necessity paved the way for the development of fixed-combination therapies, which simplify treatment regimens, potentially improve patient adherence, and combine drugs with complementary mechanisms of action.[1][2][6][7] This guide provides a detailed overview of the discovery and development of one of the most significant fixed combinations: latanoprost and timolol.

Core Components: Individual Pharmacological Profiles

The success of the latanoprost-timolol fixed combination lies in the distinct and complementary mechanisms of its two active ingredients.

Latanoprost: The Outflow Enhancer

Latanoprost is a synthetic analog of prostaglandin F2α (PGF2α).[3][8] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[5][8][9]

-

Mechanism of Action: Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor.[8][10][11] Its primary mechanism for lowering IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][3][5][8][9] This is achieved by inducing remodeling of the extracellular matrix within the ciliary muscle, which reduces hydraulic resistance and facilitates fluid drainage from the eye.[3][11]

-

Pharmacokinetics: After topical administration, latanoprost is well-absorbed through the cornea.[8] Peak concentrations of latanoprost acid in the aqueous humor are reached approximately two hours after application.[5][8] The IOP-lowering effect begins within 3 to 4 hours, peaks at 8 to 12 hours, and persists for at least 24 hours, allowing for a convenient once-daily dosing regimen.[8][9]

Timolol: The Production Reducer

Timolol maleate is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[12][13][14] It was the first beta-blocker approved for topical use in the treatment of glaucoma in the United States in 1978.[6][14]

-

Mechanism of Action: Timolol lowers IOP by reducing the production of aqueous humor.[6][12][14][15][16] It blocks both beta-1 and beta-2 adrenergic receptors in the ciliary body's epithelium.[12][13][17] By inhibiting these receptors, it is thought to decrease cyclic AMP (cAMP) production, leading to a decrease in aqueous humor secretion.[15][17]

-

Pharmacokinetics: Timolol is rapidly absorbed after topical administration. While it primarily acts locally, systemic absorption can occur, potentially leading to side effects such as bradycardia and bronchospasm.[13][16][18]

Rationale for Combination: A Synergistic Approach

The combination of a prostaglandin analog and a beta-blocker is a logical therapeutic strategy.[2] Latanoprost and timolol lower IOP through two distinct and complementary pathways: latanoprost enhances the outflow of aqueous humor, while timolol suppresses its production.[1][19][20] This dual mechanism results in a greater IOP reduction than can be achieved with either agent alone.[1][6][9]

Furthermore, a fixed-dose combination offers significant advantages for patient adherence. Glaucoma management is a chronic, often lifelong, process, and complex medication schedules with multiple eye drops can lead to poor compliance.[1][2] A single bottle and a simplified dosing schedule can improve adherence, leading to better long-term IOP control and a more favorable prognosis.[2][6]

Pharmaceutical and Clinical Development

Formulation and Preclinical Evaluation

The development of the fixed combination required creating a stable ophthalmic solution that preserved the efficacy and safety of both active ingredients.[7] The formulation is a sterile, isotonic, buffered aqueous solution containing latanoprost 0.005% (50 mcg/mL) and timolol 0.5% (5 mg/mL), typically preserved with benzalkonium chloride.[7][21]

Preclinical studies and early clinical trials demonstrated the additive effect of combining the two agents. Pharmacokinetic studies in humans showed that the bioavailability of both latanoprost and timolol from the fixed combination was at least as good as when the drugs were administered separately.[22] There was no significant pharmacokinetic interaction between the two components.[19][22]

Clinical Efficacy and Safety

Numerous randomized, controlled clinical trials have established the superiority of the latanoprost-timolol fixed combination (LTFC) over its individual components and its non-inferiority (or comparable efficacy) to concomitant therapy.

Data Presentation: Efficacy in Lowering Intraocular Pressure (IOP)

Table 1: Comparison of Latanoprost-Timolol Fixed Combination (LTFC) vs. Monotherapy

| Study / Endpoint | LTFC (0.005%/0.5%) | Latanoprost (0.005%) | Timolol (0.5%) | Key Finding |

| DiPiro et al. (12-week study) [23][24] | ||||

| Mean Diurnal IOP Reduction from Baseline | Superior to both monotherapies | LTFC was statistically superior to latanoprost at 7 of 9 time points and to timolol at all 9 time points.[23] | ||

| % Patients with ≥30% IOP Reduction | 73.5% | 57.5% | 32.8% | A significantly greater proportion of patients achieved a ≥30% IOP reduction with LTFC.[23][24] |

| Higginbotham et al. (6-month study) [25] | ||||

| Mean Diurnal IOP at Week 26 (mmHg) | 19.9 ± 3.4 | 20.8 ± 4.6 | 23.4 ± 5.4 | The mean change from baseline was significantly greater for LTFC compared to each monotherapy (P<.01).[25] |

| Laibovitz et al. (4-week study) [26] | ||||

| Mean Diurnal IOP Reduction (mmHg) | 6.1 | 4.9 | 2.1 | The IOP reduction with LTFC was significantly greater than with latanoprost (P=0.046) and timolol (P<0.001).[26] |

Table 2: Comparison of Latanoprost-Timolol Fixed Combination (LTFC) vs. Unfixed Concomitant Therapy

| Study / Endpoint | LTFC (Once Daily, AM) | Unfixed Combo (Latanoprost PM, Timolol BID) | Key Finding |

| Diestelhorst et al. (12-week crossover) [6][27] | |||

| Mean Diurnal IOP (mmHg) | 17.0 | 15.9 | The unfixed combination resulted in a statistically significant, though clinically small (1.1 mmHg), greater IOP reduction.[6][27] |

| Conclusion | Safe and effective | Favored in IOP reduction | LTFC provides a convenient and effective alternative, despite a small difference favoring the three daily instillations of the unfixed regimen.[6][27] |

Table 3: Efficacy of Switching from Latanoprost Monotherapy to LTFC

| Study / Endpoint | Baseline (on Latanoprost) | 1 Month on LTFC | 3 Months on LTFC | 6 Months on LTFC | Key Finding |

| Konno et al. (6-month study) [28] | |||||

| Mean IOP (mmHg) | 17.3 ± 2.7 | 15.5 ± 2.6 | 14.9 ± 2.4 | 15.1 ± 2.2 | Switching from latanoprost monotherapy to LTFC resulted in a significant additional decrease in IOP.[28] |

| Mean IOP Reduction Rate (%) | - | 9.9% ± 11.5% | 13.1% ± 10.9% | 11.2% ± 11.8% | The reduction was maintained over 6 months.[28] |

Safety and Tolerability

Across clinical trials, the latanoprost-timolol fixed combination was well-tolerated.[1][23][25] The safety profile was consistent with that of its individual components.[1] Common adverse events were generally ocular and mild in nature.

Table 4: Common Adverse Events

| Adverse Event | Latanoprost-Related | Timolol-Related (Ocular) | Timolol-Related (Systemic) |

| Examples | Iris hyperpigmentation, eyelash changes (lengthening, darkening), conjunctival hyperemia, eye irritation/stinging.[3][4][8][9] | Burning/stinging upon instillation, blurred vision, eye redness.[14][16] | Bradycardia (slow heart rate), hypotension, bronchospasm (especially in patients with asthma), fatigue.[13][14][16] |

Experimental Protocols: A Methodological Overview

The clinical development of the latanoprost-timolol fixed combination was supported by robust clinical trial designs. The following represents a generalized protocol based on common methodologies from pivotal studies.[6][23][25][27]

Generalized Phase 3 Clinical Trial Protocol

-

Study Design: A multicenter, randomized, double-masked, parallel-group or crossover study.

-

Patient Population:

-

Inclusion Criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension. Baseline IOP typically ranged from 21 to 36 mmHg after a washout period of previous ocular hypotensive medications.[23][24]

-

Exclusion Criteria: History of hypersensitivity to any component, contraindications to beta-blocker therapy (e.g., bronchial asthma, severe COPD, bradycardia), narrow or closed anterior chamber angles, and significant ocular disease other than glaucoma.[24]

-

-

Treatment Regimens:

-

Washout: Patients discontinue all previous IOP-lowering medications for a period of 2 to 4 weeks.

-

Randomization: Eligible patients are randomly assigned to one of the treatment arms:

-

Latanoprost 0.005% / Timolol 0.5% Fixed Combination (once daily).

-

Latanoprost 0.005% Monotherapy (once daily).

-

Timolol 0.5% Monotherapy (twice daily).

-

Unfixed Concomitant Therapy (Latanoprost 0.005% once daily and Timolol 0.5% twice daily).

-

-

-

Efficacy Endpoints:

-

Primary: The mean change in diurnal IOP from baseline to the end of the study period (e.g., 12 weeks or 6 months).[25] Diurnal IOP is typically measured at three time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM).[23][26]

-

Secondary: Percentage of patients achieving a target IOP reduction (e.g., ≥30%), mean IOP at each time point, and patient-reported outcomes.

-

-

Safety and Tolerability Assessments:

-

Adverse events (AEs) are recorded at each study visit, including both ocular and systemic events.

-

Best-corrected visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy are performed at baseline and follow-up visits.

-

Systemic safety is monitored through vital signs (heart rate, blood pressure) and physical examinations.

-

-

Statistical Analysis:

Visualizing the Mechanisms and Development

Signaling Pathways and Drug Development Workflow

To better understand the molecular interactions and the overall development process, the following diagrams illustrate the key pathways and logical flows.

Caption: Latanoprost Signaling Pathway for IOP Reduction.

Caption: Timolol Signaling Pathway for IOP Reduction.

References

- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 4. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. drugs.com [drugs.com]

- 6. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Latanoprost - Wikipedia [en.wikipedia.org]

- 9. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 12. What is the mechanism of Timolol? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. Timolol - Wikipedia [en.wikipedia.org]

- 15. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Timolol ophthalmic: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Differential inhibition of beta adrenergic receptors in human and rabbit ciliary process and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of latanoprost/timolol fixed combination dosed twice daily compared to once daily in patients with primary open angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fixed combination of latanoprost and timolol vs the individual components for primary open angle glaucoma and ocular hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US20130267591A1 - Novel ophthalmic compositions - Google Patents [patents.google.com]

- 22. Bioavailability in the human eye of a fixed combination of latanoprost and timolol compared to monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fixed combination of latanoprost and timolol vs individual components for primary open-angle glaucoma or ocular hypertension: a randomized, double-masked study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aoa.org [aoa.org]

- 25. Latanoprost and timolol combination therapy vs monotherapy: one-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparison of two fixed combinations of latanoprost and timolol in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension [pubmed.ncbi.nlm.nih.gov]

- 28. Efficacy and safety of a switch to latanoprost 0.005% + timolol maleate 0.5% fixed combination eyedrops from latanoprost 0.005% monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Formulation of Xalacom® Eye Drops

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, formulation, and analytical methodologies related to Xalacom®, a fixed-combination ophthalmic solution for the treatment of open-angle glaucoma and ocular hypertension.

Core Chemical and Physical Properties

Xalacom® is a sterile, isotonic, buffered aqueous solution containing two active pharmaceutical ingredients (APIs): latanoprost and timolol maleate. The combination of a prostaglandin F2α analogue (latanoprost) and a non-selective beta-adrenergic blocking agent (timolol) provides a dual mechanism of action to effectively lower intraocular pressure (IOP).

Physicochemical Properties of Active Ingredients

| Property | Latanoprost | Timolol Maleate |

| Chemical Name | Isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate | (-)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate (1:1) |

| Molecular Formula | C₂₆H₄₀O₅ | C₁₃H₂₄N₄O₃S · C₄H₄O₄ |

| Molecular Weight | 432.58 g/mol | 432.49 g/mol |

| Appearance | Colorless to slightly yellow, viscous oil | White to off-white crystalline powder |

| Solubility | Very soluble in acetonitrile, freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol. Practically insoluble in water. | Soluble in water, ethanol, and methanol. |

Formulation Specifications

| Parameter | Specification |

| Latanoprost Concentration | 50 mcg/mL |

| Timolol Concentration | 5 mg/mL (equivalent to 6.8 mg/mL timolol maleate) |

| pH | Approximately 6.0 |

| Osmolality | Approximately 290 mOsmol/kg |

| Appearance | Clear, colorless solution |

Quantitative Composition of Xalacom® Eye Drops

The formulation of Xalacom® includes the active ingredients and several excipients that ensure the stability, sterility, and tolerability of the ophthalmic solution.

| Ingredient | Concentration | Purpose |

| Latanoprost | 0.005% w/v (50 mcg/mL) | Active Ingredient |

| Timolol Maleate | 0.68% w/v (equivalent to 0.5% w/v Timolol) | Active Ingredient |

| Benzalkonium Chloride | 0.02% w/v (0.2 mg/mL) | Preservative |

| Sodium Chloride | q.s. | Tonicity Agent |

| Sodium Dihydrogen Phosphate Monohydrate | q.s. | Buffering Agent |

| Disodium Hydrogen Phosphate Anhydrous | q.s. | Buffering Agent |

| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 6.0 | pH Adjustment |

| Water for Injection | q.s. to 100% | Vehicle |

Signaling Pathways and Mechanism of Action

The dual-action of Xalacom® stems from the distinct mechanisms of its two active components.

Latanoprost Signaling Pathway

Latanoprost, a prostaglandin F2α analogue, reduces IOP by increasing the uveoscleral outflow of aqueous humor. It is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. Latanoprost acid is a selective agonist for the prostaglandin F receptor (FP receptor).

Caption: Latanoprost Signaling Pathway for IOP Reduction.

Timolol Signaling Pathway

Timolol is a non-selective beta-adrenergic antagonist that lowers IOP by reducing the production of aqueous humor in the ciliary body. It blocks both β1 and β2-adrenergic receptors.

Caption: Timolol Signaling Pathway for IOP Reduction.

Experimental Protocols

Quantification of Latanoprost and Timolol by High-Performance Liquid Chromatography (HPLC)

This section details a validated reversed-phase HPLC method for the simultaneous determination of latanoprost and timolol in Xalacom® eye drops.

4.1.1. Chromatographic Conditions

| Parameter | Specification |

| Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05% (v/v) Trifluoroacetic acid in Water : 0.05% (v/v) Trifluoroacetic acid in Acetonitrile (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

4.1.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of latanoprost and timolol maleate reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Dilute the Xalacom® eye drop solution with the mobile phase to a suitable concentration within the linear range of the assay.

-

Internal Standard (Optional): A suitable internal standard, such as methylparaben, can be used to improve precision.

4.1.3. Method Validation

The method should be validated according to ICH guidelines, including parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: Demonstrated over a concentration range of 2.5 - 7.5 µg/mL for latanoprost and 250 - 750 µg/mL for timolol maleate.

-

Accuracy: Determined by recovery studies.

-

Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios.

-

Robustness: Evaluated by making small, deliberate variations in method parameters.

Clinical Trial Protocol: A Randomized, Double-Masked Study

This protocol outlines a typical clinical trial design to evaluate the efficacy and safety of Xalacom®.

4.2.1. Study Design

A 12-week, randomized, double-masked, parallel-group study.[1]

4.2.2. Patient Population

-

Inclusion Criteria: Patients with open-angle glaucoma or ocular hypertension.[1]

-

Exclusion Criteria: History of hypersensitivity to any component of the study medications, contraindications to beta-blockers (e.g., asthma, bradycardia), and recent ocular surgery.[1]

4.2.3. Randomization and Blinding

Patients are randomly assigned to one of the treatment groups. The study is double-masked, meaning neither the patient nor the investigator knows the treatment assignment.

4.2.4. Intervention

-

Group 1 (Xalacom®): One drop of Xalacom® in the affected eye(s) once daily in the evening.

-

Group 2 (Latanoprost): One drop of latanoprost 0.005% in the affected eye(s) once daily in the evening.

-

Group 3 (Timolol): One drop of timolol 0.5% in the affected eye(s) twice daily.

4.2.5. Outcome Measures

-

Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline to week 12.

-

Secondary Efficacy Endpoints: IOP measurements at specific time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM).[1]

-

Safety Assessments: Monitoring of adverse events, visual acuity, and slit-lamp biomicroscopy.

4.2.6. IOP Measurement: Goldmann Applanation Tonometry

-

Preparation: Calibrate the tonometer. Instill a topical anesthetic and a fluorescein strip into the patient's eye.[2][3]

-

Patient Positioning: Position the patient at the slit lamp with their chin on the rest and forehead against the headband.[2][4]

-

Measurement: Use the cobalt blue filter. Gently applanate the central cornea with the tonometer tip. Adjust the dial until the inner edges of the two fluorescein semicircles just touch.[2][4][5]

-

Recording: Record the IOP reading in mmHg.

Experimental Workflow and Logical Relationships

Clinical Trial Workflow

Caption: Experimental Workflow for a Xalacom® Clinical Trial.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

5.2.1. Stress Conditions

According to ICH guidelines, stress testing should include the following conditions:[6][7][8]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours.[9]

-

Photolytic Degradation: Exposure to UV and visible light.

5.2.2. Analytical Procedure

The stressed samples are analyzed using a validated stability-indicating HPLC method, as described in section 4.1, to separate and quantify the active ingredients and any degradation products.

This technical guide provides a foundational understanding of the chemical properties, formulation, and analytical evaluation of Xalacom® eye drops. For further details, it is recommended to consult the cited literature and relevant regulatory guidelines.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. How to measure intraocular pressure: applanation tonometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenxtoolkit.org [phenxtoolkit.org]

- 4. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]

- 5. Step-by-step guide to mastering skills with the Goldmann applanation tonometer | Eye News [eyenews.uk.com]

- 6. ijcrt.org [ijcrt.org]

- 7. database.ich.org [database.ich.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

A Preclinical In-Depth Technical Guide: Xalacom and Animal Models of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies and animal models utilized in the evaluation of Xalacom® (a fixed-dose combination of latanoprost and timolol), a cornerstone in the management of glaucoma. This document delves into the experimental data, detailed methodologies, and underlying signaling pathways that form the basis of our understanding of this combination therapy's efficacy in lowering intraocular pressure (IOP).

Introduction to Xalacom and its Components

Xalacom combines two well-established therapeutic agents for glaucoma: latanoprost, a prostaglandin F2α analogue, and timolol, a non-selective β-adrenergic receptor antagonist.[1] The synergistic effect of these two components targets two distinct pathways involved in aqueous humor dynamics, resulting in a more significant IOP reduction than either agent alone.[1][2] Latanoprost enhances the uveoscleral outflow of aqueous humor, while timolol reduces its production by the ciliary body.[3][4][5]

Animal Models in Glaucoma Research

A variety of animal models are employed to simulate the pathophysiology of glaucoma and to assess the efficacy of potential therapeutic agents. These models are broadly categorized into induced and spontaneous models of ocular hypertension (OHT).

Induced Models of Ocular Hypertension:

-

Laser-Induced Ocular Hypertension: This common model utilizes an argon or diode laser to photocoagulate the trabecular meshwork in animals such as rabbits and monkeys.[6][7][8] This procedure obstructs aqueous humor outflow, leading to a sustained elevation in IOP. Histological examination of these models reveals damage to the trabecular meshwork, optic nerve cupping, and a loss of retinal ganglion cells, mimicking changes seen in human glaucoma.[6]

-

Microbead-Induced Ocular Hypertension: In this model, microbeads are injected into the anterior chamber of rodent (rats and mice) or primate eyes.[9][10][11][12][13] These beads physically obstruct the trabecular meshwork, leading to a consistent and modest elevation in IOP. This model is valued for its reproducibility and for allowing the study of the direct effects of elevated IOP on retinal ganglion cells.[10]

-

Hypertonic Saline-Induced Ocular Hypertension: The injection of hypertonic saline into the episcleral veins of rats can induce a sustained elevation in IOP.[14] This method is effective in creating a model of OHT to study the efficacy of IOP-lowering drugs.

Spontaneously Occurring Models:

-

DBA/2J Mouse: This inbred mouse strain spontaneously develops a progressive form of hereditary glaucoma, making it a valuable tool for studying the chronic aspects of the disease.

Preclinical Efficacy of Xalacom and its Components

Preclinical studies in various animal models have consistently demonstrated the IOP-lowering efficacy of Xalacom and its individual components. Nonhuman primates are a particularly relevant model due to the anatomical and physiological similarities of their eyes to human eyes.

Table 1: Summary of Preclinical Intraocular Pressure (IOP) Reduction Data

| Drug/Formulation | Animal Model | Dosage | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Reference |

| Xalacom (latanoprost 0.005%/timolol 0.5%) | African Green Monkeys | 50 µl once daily | 2.0 (p<0.0001 vs. vehicle) | 6 hours post-dose (Day 1) | [15] |

| Latanoprost 0.005% | Mouse | 2 µl single dose | 14% ± 8% | 2 hours post-dose | [16] |

| Timolol 0.5% | Rabbit (Laser-induced OHT) | Not specified | Effective in decreasing IOP | Not specified | [6] |

| Timolol 0.5% | Rat (conjunctival fibroblast-induced OHT) | Not specified | Significant reduction vs. control | Not specified | [2] |

| Latanoprost 0.005%/Timolol 0.5% Gel Formulation 1 | African Green Monkeys | 50 µl once daily | 2.9 (p=0.0054 vs. vehicle) | 6 hours post-dose (Day 1) | [15] |

| Latanoprost 0.005%/Timolol 0.5% Gel Formulation 2 | African Green Monkeys | 50 µl once daily | 2.4 (p=0.0004 vs. vehicle) | 6 hours post-dose (Day 1) | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for two commonly used animal models of glaucoma.

Laser-Induced Ocular Hypertension in Rabbits

Objective: To induce a sustained elevation of IOP by obstructing the trabecular meshwork.

Materials:

-

Pigmented rabbits

-

Argon laser photocoagulator

-

Slit lamp delivery system

-

Goniolens

-

Topical anesthesia (e.g., proparacaine hydrochloride)

-

Tonometer for IOP measurement

Protocol:

-

Anesthetize the rabbit according to institutional guidelines.

-

Apply a topical anesthetic to the cornea.

-

Place a goniolens on the eye to visualize the trabecular meshwork.

-

Deliver approximately 50-100 laser spots (50 µm spot size, 0.1-0.5 second duration, 0.6-1.0 W power) to 360 degrees of the trabecular meshwork.[8]

-

Monitor IOP regularly using a calibrated tonometer. A sustained IOP elevation is typically observed.

-

Administer post-procedural analgesics and antibiotics as required.

Microbead-Induced Ocular Hypertension in Rats

Objective: To induce a modest and reproducible elevation of IOP by physically obstructing the trabecular meshwork.

Materials:

-

Adult rats (e.g., Wistar, Sprague-Dawley)

-

Polystyrene microbeads (e.g., 15 µm diameter) suspended in sterile saline

-

Hamilton syringe with a 30-gauge needle

-

Operating microscope

-

Topical anesthesia and mydriatic agents

-

Tonometer for IOP measurement

Protocol:

-

Anesthetize the rat according to institutional guidelines.

-

Apply topical anesthetic and a mydriatic agent to the eye.

-

Under an operating microscope, create a small paracentesis in the peripheral cornea using a 30-gauge needle.

-

Carefully inject 5-10 µL of the microbead suspension into the anterior chamber.[12][13]

-

Allow the anterior chamber to reform.

-

Apply a topical antibiotic to the eye.

-

Monitor IOP at regular intervals. A consistent IOP elevation is expected to develop over several days.

Signaling Pathways and Mechanisms of Action

The efficacy of Xalacom is rooted in the distinct molecular pathways targeted by its active components.

Latanoprost Signaling Pathway

Latanoprost acid, the active form of latanoprost, is a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[17]

Caption: Latanoprost signaling pathway in ciliary muscle cells.

Activation of the FP receptor by latanoprost acid initiates a cascade of intracellular events. This includes the activation of phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][18] This results in increased intracellular calcium and activation of protein kinase C, which in turn activates the MAP kinase pathway.[19] A key outcome of this signaling is the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow.[4][17]

Timolol Signaling Pathway

Timolol is a non-selective β-adrenergic antagonist that acts on β1 and β2 receptors in the ciliary body epithelium.

Caption: Timolol's mechanism of action in the ciliary epithelium.

Normally, stimulation of β-adrenergic receptors by catecholamines activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[20] Timolol blocks these receptors, thereby preventing this cascade and leading to a decrease in cAMP levels.[21] This reduction in cAMP-mediated signaling is thought to decrease the active secretion of aqueous humor by the ciliary epithelium, although a cAMP-independent mechanism involving inhibition of Cl-/HCO3- exchange has also been proposed.[21] Some studies also suggest that timolol may induce vasoconstriction of the ciliary processes, further contributing to reduced aqueous humor formation.[5]

Conclusion

The preclinical evaluation of Xalacom in various animal models of glaucoma has provided a robust foundation for its clinical use. The complementary mechanisms of action of latanoprost and timolol, targeting both aqueous humor outflow and production, result in a potent IOP-lowering effect. The detailed experimental protocols and understanding of the underlying signaling pathways described in this guide are essential for the continued development and refinement of glaucoma therapies. Future preclinical research will likely focus on novel drug delivery systems and the exploration of neuroprotective effects beyond IOP reduction.

References

- 1. d-nb.info [d-nb.info]

- 2. imrpress.com [imrpress.com]

- 3. Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciliary vasoconstriction after topical adrenergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laser-induced glaucoma in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. psy.vanderbilt.edu [psy.vanderbilt.edu]

- 11. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Reduction of intraocular pressure in mouse eyes treated with latanoprost. | Semantic Scholar [semanticscholar.org]

- 17. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Beta-adrenoceptors and intraocular pressure – PharmaNUS [blog.nus.edu.sg]

- 21. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Systemic Absorption of Topical Xalacom®

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and systemic absorption of Xalacom®, a fixed-combination ophthalmic solution of latanoprost and timolol. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion of the two active pharmaceutical ingredients following topical ocular administration.

Introduction

Xalacom® is a widely prescribed medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] It combines two active ingredients with complementary mechanisms of action: latanoprost, a prostaglandin F2α analogue that increases uveoscleral outflow of aqueous humor, and timolol, a non-selective beta-adrenergic blocker that reduces aqueous humor production.[2][3] While the primary therapeutic effect is localized to the eye, a portion of the topically administered dose can be systemically absorbed, leading to potential systemic side effects.[1][4][5] Understanding the pharmacokinetic profiles of both latanoprost and timolol is therefore crucial for optimizing therapeutic efficacy and minimizing systemic risks.

This guide summarizes key quantitative pharmacokinetic data, details the experimental protocols employed in pivotal studies, and provides visual representations of the metabolic pathways and experimental workflows.

Pharmacokinetic Profiles of Active Ingredients

Latanoprost

Latanoprost is an isopropyl ester prodrug that is inactive until it is hydrolyzed to its biologically active form, latanoprost acid, by esterases in the cornea.[6][7] This conversion is essential for its therapeutic effect.

Absorption and Distribution: Following topical administration, latanoprost is well-absorbed through the cornea. Peak concentrations of latanoprost acid in the aqueous humor are typically reached about two hours after instillation.[7][8] Systemic absorption also occurs, with latanoprost acid being detectable in plasma within the first hour after administration.[9] The systemic bioavailability of latanoprost acid after topical ocular administration is approximately 45%.[4] Latanoprost acid has a small volume of distribution and is about 87% bound to plasma proteins.[4]

Metabolism and Excretion: There is virtually no metabolism of latanoprost acid within the eye.[10] The primary metabolism occurs in the liver via fatty acid β-oxidation to the 1,2-dinor and 1,2,3,4-tetranor metabolites.[10][11] These metabolites have little to no biological activity and are primarily excreted in the urine.[10] The elimination of latanoprost acid from human plasma is rapid, with a half-life of approximately 17 minutes.[10][11]

Timolol

Timolol is a non-selective beta-adrenergic receptor antagonist that is administered in its active form.

Absorption and Distribution: After topical application, the maximum concentration of timolol in the aqueous humor is reached in about one hour.[9][10] A portion of the administered dose is absorbed systemically, with peak plasma concentrations occurring 10 to 20 minutes after instillation.[1][4][6][9][12][13][14]

Metabolism and Excretion: Timolol is extensively metabolized in the liver.[1][6][9][10][12][13][14] The metabolites, along with some unchanged timolol, are excreted in the urine.[1][6][9][10][12] The plasma half-life of timolol is approximately 6 hours.[1][2][6][9][10][12][13][14]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for latanoprost acid and timolol following the administration of Xalacom® or its individual components.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Humans

| Parameter | Aqueous Humor | Plasma |

| Cmax | ~15-30 ng/mL[6][8][10] | 53 pg/mL[15] |

| Tmax | ~2 hours[6][7][8][10] | ~5 minutes[15] |

| Half-life (t½) | 2-3 hours[15] | 17 minutes[6][10][11][15] |

| Systemic Bioavailability | N/A | 45%[4][6][8][10] |

| Plasma Protein Binding | N/A | 87%[4][6][8][10] |

| Volume of Distribution (Vd) | N/A | 0.16 L/kg[6][10][11][15] |

| Plasma Clearance | N/A | 0.40 L/h/kg[6][10][15] |

Table 2: Pharmacokinetic Parameters of Timolol in Humans

| Parameter | Aqueous Humor | Plasma |

| Cmax | ~1167 ng/mL[16] | ~0.46 ng/mL (0.5% solution, morning dose)[10] |

| Tmax | ~1 hour[6][9][10][16] | 10-20 minutes[1][4][6][9][10][12][13][14] |

| Half-life (t½) | ~3.9 hours[16] | ~6 hours[1][2][6][9][10][12][13][14] |

Experimental Protocols

The pharmacokinetic data presented were derived from a variety of preclinical and clinical studies. The following sections outline the general methodologies employed in these investigations.

In Vitro Hydrolysis of Latanoprost

-

Objective: To determine the rate and extent of latanoprost hydrolysis to latanoprost acid in various human ocular tissues.[12]

-

Methodology:

-

Whole human eyes were obtained from tissue banks.[12]

-

Ocular tissues (cornea, aqueous humor, conjunctiva, ciliary body, retina, choroid, and sclera) were dissected.[12]

-

Tissues were incubated in a buffered solution containing a known concentration of latanoprost at 37°C.[12]

-

Samples were collected at various time points.[12]

-

The concentrations of latanoprost and latanoprost acid were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

-

Pharmacokinetic Studies in Animals

-

Objective: To characterize the ocular and systemic pharmacokinetics of latanoprost and timolol in animal models, typically rabbits or monkeys.[10][17]

-

Methodology:

-

A single drop of the ophthalmic solution was administered to the eyes of the animals.[18]

-

At predetermined time points, samples of aqueous humor and blood were collected.[18] Aqueous humor was often collected via paracentesis.

-

For tissue distribution studies, animals were euthanized, and ocular tissues were dissected.[19]

-

Drug concentrations in the collected samples were determined using validated analytical methods such as LC-MS/MS or radioimmunoassay.[10][20]

-

Clinical Pharmacokinetic Studies in Humans

-

Objective: To determine the pharmacokinetic profile of latanoprost and timolol in human subjects.

-

Methodology:

-

Aqueous Humor Studies:

-

Systemic Absorption Studies:

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the pharmacokinetics of Xalacom®.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The use of stable isotope labeling and liquid chromatography-tandem mass spectrometry techniques to simultaneously determine the oral and ophthalmic bioavailability of timolol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. researchgate.net [researchgate.net]

- 10. Development of a radioimmunoassay for latanoprost and its application in a long-term study in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aqueous humor concentrations of topically administered caspofungin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Ocular Pharmacokinetics of Naringenin Eye Drops Following Topical Administration to Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eijppr.com [eijppr.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. researchgate.net [researchgate.net]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Targets of Latanoprost and Timolol in Ocular Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action for two primary ophthalmic drugs, latanoprost and timolol, used in the management of glaucoma and ocular hypertension. This document details their specific molecular targets within ocular tissues, the signaling pathways they modulate, and the experimental methodologies used to elucidate these interactions. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Latanoprost: Targeting the Prostaglandin F2α Receptor (FP Receptor)

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for lowering intraocular pressure (IOP). It is an isopropyl ester prodrug that is hydrolyzed to its biologically active form, latanoprost acid, by esterases in the cornea.

Molecular Target: Prostaglandin F2α Receptor (FP Receptor)

The primary molecular target of latanoprost acid is the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor is the key event initiating the cascade that leads to increased uveoscleral outflow of aqueous humor, the primary mechanism by which latanoprost lowers IOP.

Quantitative Data: Binding Affinity and Efficacy

The binding affinity of latanoprost acid to the FP receptor has been determined through various in vitro studies. The following table summarizes key quantitative data.

| Parameter | Value | Ocular Tissue/Cell Type | Reference |

| Binding Affinity (Ki) | |||

| Latanoprost Acid | 8.6 pKi (approx. 2.5 nM) | Human FP Receptor | [3] |

| Latanoprost Acid | 7.01 pKi (98 nM) | Bovine Corpus Luteum | [3][4] |

| Functional Activity (EC50) | |||

| Latanoprost Acid | 7.5 pEC50 (31.7 nM) | Mouse 3T3 Cells (IP Accumulation) | [3] |

| Latanoprost Acid | 8.2 pEC50 (6.31 nM) | Mouse 3T3 Cells (Ca2+ Mobilization) | [3] |

| Latanoprost Acid | 198 ± 83 nM | Human Ciliary Muscle Cells (PI Turnover) | [5] |

Signaling Pathway

Activation of the FP receptor in ciliary muscle cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM), reducing hydraulic resistance and increasing the uveoscleral outflow of aqueous humor.

Caption: Latanoprost Signaling Pathway in Ciliary Muscle Cells.

Experimental Protocols